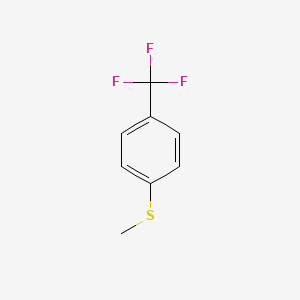

4-Trifluoromethyl thioanisole

Vue d'ensemble

Description

It is a colorless liquid that is widely used in various scientific experiments and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Trifluoromethyl thioanisole can be synthesized through several methods. One common synthetic route involves the methylation of thiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. Another method involves the trifluoromethylation of thioanisole using trifluoromethyl iodide and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Trifluoromethyl thioanisole undergoes various chemical reactions, including:

Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under reflux.

Substitution: Nitric acid and sulfuric acid; typically carried out at low temperatures to control the reaction rate.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Nitro derivatives of this compound.

Applications De Recherche Scientifique

Role as an Intermediate in Organic Synthesis

TFMT serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of drugs that target specific biological pathways due to its ability to modify molecular structures effectively .

Table 1: Synthetic Pathways Involving TFMT

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyanation of thioethers | Thiocyanates | 68-77 | |

| Formation of aryl methyl sulfides | Aryl sulfides | Variable | |

| Synthesis of cyclopropylacetylene | Cyclopropyl derivatives | High |

Thionation Reactions

TFMT is frequently employed in thionation reactions, where it acts as a sulfur source to introduce thiol groups into organic molecules. This application is crucial for creating compounds with enhanced biological activity, such as potential anticancer agents .

Pharmaceutical Development

A notable study demonstrated the use of TFMT in synthesizing novel antitumor agents. The incorporation of the trifluoromethyl group was shown to enhance the pharmacological properties of the resulting compounds, leading to increased efficacy against cancer cell lines .

Agrochemical Research

Research has indicated that compounds derived from TFMT exhibit significant insecticidal and fungicidal activities. The trifluoromethyl group contributes to the stability and potency of these agrochemicals, making them suitable for agricultural applications .

Mechanistic Insights

The transformation mechanisms involving TFMT often include the cleavage of Csp3−S bonds and subsequent nucleophilic substitutions. These reactions are facilitated by hypervalent iodine reagents, which provide a safer alternative to traditional methods involving toxic reagents .

Table 2: Mechanistic Pathways Involving TFMT

| Mechanism Type | Description | Key Features |

|---|---|---|

| Csp3−S Bond Cleavage | Generates sulfonium salts | Mild conditions, broad substrate scope |

| Nucleophilic Substitution | Forms thiocyanates | High functional group compatibility |

Mécanisme D'action

The mechanism of action of 4-Trifluoromethyl thioanisole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The sulfur atom in the thioanisole moiety can form covalent bonds with nucleophilic residues in proteins, leading to changes in their structure and function .

Comparaison Avec Des Composés Similaires

Thioanisole: The simplest alkyl-aryl thioether, used as a starting material for various chemical syntheses.

4-Trifluoromethylphenol: Another trifluoromethyl-substituted compound with different reactivity and applications.

Trifluoromethylbenzene: A related compound with similar trifluoromethyl substitution but lacking the sulfur atom.

Uniqueness: 4-Trifluoromethyl thioanisole is unique due to the presence of both the trifluoromethyl group and the thioether moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity towards nucleophiles, making it a valuable reagent in organic synthesis and a useful tool in scientific research .

Activité Biologique

4-Trifluoromethyl thioanisole (TFMT) is an organic compound characterized by the presence of a trifluoromethyl group attached to a thioether structure, specifically anisole. Its chemical formula is with a molecular weight of approximately 202.2 g/mol. The unique structural features of TFMT, particularly the trifluoromethyl group, significantly influence its biological activity, making it a subject of interest in medicinal chemistry and biological research.

The mechanism of action of TFMT is primarily attributed to its lipophilicity and ability to form stable complexes with biological molecules. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to interact with various enzymes and proteins within cells. This interaction can lead to modulation of enzyme activity and protein function, potentially resulting in therapeutic effects.

- Lipophilicity : The presence of the CF3 group increases the compound's lipophilicity, facilitating membrane penetration.

- Covalent Bonding : The sulfur atom in the thioanisole moiety can form covalent bonds with nucleophilic residues in proteins, altering their structure and function.

Antimicrobial Properties

Research indicates that TFMT exhibits notable antimicrobial properties, particularly against drug-resistant bacterial strains. This potential makes it a candidate for developing new therapeutic agents aimed at combating antibiotic resistance. In studies, TFMT has shown effectiveness against various pathogens, suggesting its utility in medicinal applications.

Enzyme Interaction Studies

TFMT has been utilized in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules allows researchers to explore its role as a reagent in organic synthesis and its potential therapeutic applications .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TFMT against several bacterial strains, including both Gram-positive and Gram-negative organisms. The results indicated that TFMT demonstrated significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted TFMT's potential as a lead compound for developing novel antibiotics targeting resistant strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methicillin-resistant S. aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Mechanistic Insights

Further investigations into the mechanism of action revealed that TFMT interacts with specific enzymes involved in bacterial cell wall synthesis. By inhibiting these enzymes, TFMT disrupts the integrity of bacterial cell walls, leading to cell lysis and death.

Applications in Medicinal Chemistry

The unique properties of TFMT make it a valuable building block for synthesizing bioactive molecules. Its thioether functionality is often found in compounds with significant biological activity. Ongoing research aims to explore its potential as a precursor for drug discovery efforts targeting various diseases, including infections caused by resistant bacteria .

Propriétés

IUPAC Name |

1-methylsulfanyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGXLDXWNLTGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450843 | |

| Record name | 4-Trifluoromethyl thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-14-6 | |

| Record name | 4-Trifluoromethyl thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.